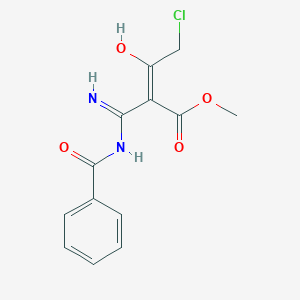
methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzoylamino group, and a chloroacetyl group attached to an acrylate backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate typically involves multiple steps, starting with the preparation of the acrylate backbone. One common method involves the reaction of methyl acrylate with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the chloroacetylated acrylate intermediate. Subsequently, the intermediate undergoes a nucleophilic substitution reaction with benzoylamine to introduce the benzoylamino group. Finally, the amino group is introduced through a reaction with ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions
Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.
Substitution: Amines, thiols; reactions are conducted under mild to moderate temperatures to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with target molecules, thereby modulating their activity. For example, the chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or activation of enzymatic activity. The benzoylamino group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
類似化合物との比較
Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate can be compared with other similar compounds such as:
Methyl acrylate: A simpler ester of acrylic acid, used as a building block for polymers.
Benzoylamino derivatives: Compounds with benzoylamino groups, used in pharmaceuticals and agrochemicals.
Chloroacetyl derivatives: Compounds with chloroacetyl groups, known for their reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
特性
分子式 |
C13H13ClN2O4 |
|---|---|
分子量 |
296.70 g/mol |
IUPAC名 |
methyl (E)-2-(N-benzoylcarbamimidoyl)-4-chloro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C13H13ClN2O4/c1-20-13(19)10(9(17)7-14)11(15)16-12(18)8-5-3-2-4-6-8/h2-6,17H,7H2,1H3,(H2,15,16,18)/b10-9+ |
InChIキー |
AWWQWEMOXBRAFA-MDZDMXLPSA-N |
異性体SMILES |
COC(=O)/C(=C(\CCl)/O)/C(=N)NC(=O)C1=CC=CC=C1 |
正規SMILES |
COC(=O)C(=C(CCl)O)C(=N)NC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




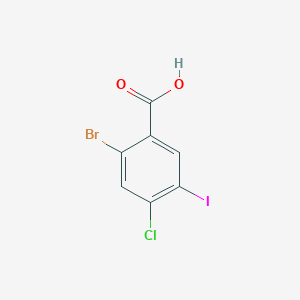

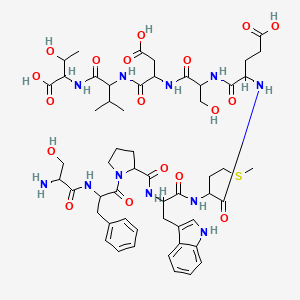
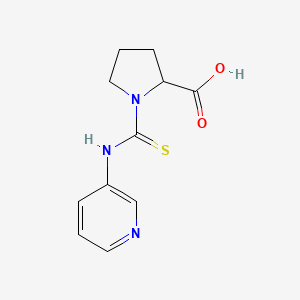
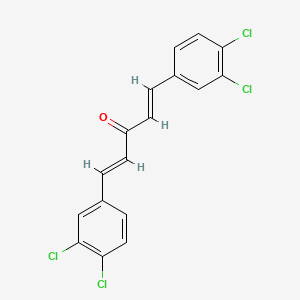

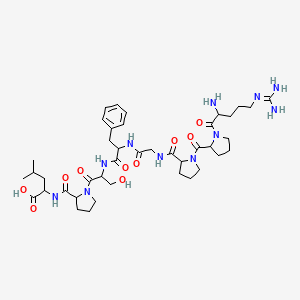
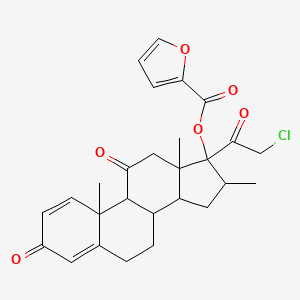
![4-[(E)-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12319500.png)
